

synthesis of 2-Bromo-5-chloropyridine from 2-amino-5-chloropyridine.

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Compound of Interest

Compound Name: 2-Bromo-5-chloropyridine

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Synthesis of 2-Bromo-5-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Bromo-5-chloropyridine** from 2-amino-5-chloropyridine, a crucial transformation for creating versatile intermediates in the pharmaceutical and agrochemical industries. The primary method described is a Sandmeyer-type reaction, which involves the diazotization of the primary aromatic amine followed by the introduction of a bromine atom. This process is known for its high efficiency and yields.

Reaction Principle

The synthesis proceeds in two main stages:

- **Diazotization:** 2-amino-5-chloropyridine is treated with a nitrosating agent, typically sodium nitrite, in a strong acidic medium like hydrobromic acid at low temperatures. This converts the amino group into a diazonium salt.
- **Bromination:** The resulting diazonium salt is then reacted with a bromide source, often from the hydrobromic acid used in the diazotization step, to replace the diazonium group with a bromine atom, yielding **2-Bromo-5-chloropyridine**.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of **2-Bromo-5-chloropyridine**.

Parameter	Value	Reference
Starting Material	2-amino-5-chloropyridine	[1] [2]
Key Reagents	Sodium nitrite, Hydrobromic acid (47-48%), Bromine	[1] [2]
Solvent	Water	[1] [2]
Reaction Temperature	0 - 10 °C	[1] [2]
Reaction Time	1.5 hours	[1]
Product	2-Bromo-5-chloropyridine	[1] [2]
Yield	91 - 93%	[1] [2]
Appearance	White to beige solid	[1] [2]
Melting Point	67-69 °C	[2]

Detailed Experimental Protocols

Two detailed experimental protocols are provided below, offering slight variations in reagent quantities and workup procedures.

Protocol 1

This protocol is a general and high-yielding method for the synthesis.[\[3\]](#)

Materials:

- 2-amino-5-chloropyridine (5 g)
- Hydrobromic acid (47% aqueous solution, 62 ml)

- Sodium nitrite (15 g)
- Water (20 ml for sodium nitrite solution, 80 ml for workup)
- Sodium hydroxide (32 g)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine (5 g) in hydrobromic acid (50 ml, 47% aqueous solution) at 0 °C.
- Slowly add an additional 12 ml of hydrobromic acid (47% aqueous solution) to the mixture at 0 °C.[3]
- Prepare a solution of sodium nitrite (15 g) in water (20 ml).
- Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1 hour.[3]
- After 1 hour, add a solution of sodium hydroxide (32 g) in water (80 ml) and ethyl acetate for extraction.
- Separate the organic and aqueous phases.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain **2-bromo-5-chloropyridine**.
- The expected yield is approximately 6.8 g (91%) of a white solid.[3]

Protocol 2

This protocol utilizes bromine in addition to hydrobromic acid and provides a detailed workup procedure.[\[2\]](#)

Materials:

- 2-amino-5-chloropyridine (25.6 g, 0.2 mol)
- Hydrobromic acid (48% solution, 100 ml, 1.2 mol)
- Bromine (26 ml, 0.52 mol)
- Sodium nitrite (32.4 g, 0.47 mol)
- Water (50 ml for sodium nitrite solution, 100 ml for NaOH solution, and for washing)
- Sodium hydroxide (74.6 g, 1.86 mol)
- Saturated sodium bisulfite (NaHSO_3) solution
- Hexane (for recrystallization)

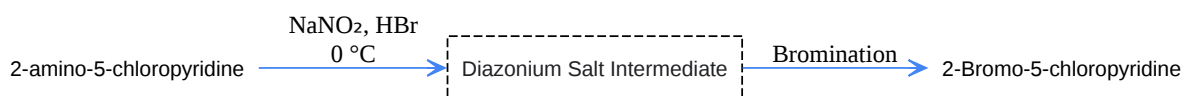
Procedure:

- To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% HBr solution (100 ml, 1.2 mol), add bromine (26 ml, 0.52 mol) while maintaining the temperature below 10°C.[\[2\]](#)
- Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml).
- Add the sodium nitrite solution to the reaction mixture over 1 hour, keeping the temperature below 10°C.[\[2\]](#)
- After the addition is complete, stir the mixture for an additional 30 minutes.
- Treat the reaction mixture with a solution of NaOH (74.6 g, 1.86 mol) in water (100 ml) at a rate that the temperature does not exceed 20-25°C.[\[2\]](#)
- Filter the obtained precipitate.

- Wash the precipitate with a saturated solution of NaHSO_3 (~5 ml) and then several times with ice water (3 x 30 ml).[\[2\]](#)
- Air-dry the precipitate to yield 35.6 g (93%) of a beige powder.[\[2\]](#)
- Recrystallize from hexane if further purification is needed.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow.



Reaction

Dissolve 2-amino-5-chloropyridine
in HBr at 0 °C

Add NaNO₂ solution dropwise
at 0 °C

Stir for 1-1.5 hours
at 0-10 °C

Workup & Purification

Neutralize with NaOH solution

Extract with Ethyl Acetate
(if applicable)

or

Filter the precipitate

Wash with NaHSO₃ and Water

Dry the product

2-Bromo-5-chloropyridine
(Final Product)

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